1,1,1,3,3,5,5,5-Octafluoropentane

描述

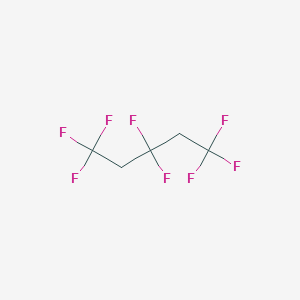

1,1,1,3,3,5,5,5-Octafluoropentane (CAS 102526-10-3) is a highly fluorinated alkane with the molecular formula C₅H₄F₈ and a molecular weight of 216.07 g/mol . Its structure features fluorine atoms symmetrically substituted on carbon atoms 1, 3, and 5, creating a linear perfluorinated backbone with residual hydrogen atoms. This compound is utilized in advanced polymer electrolytes, particularly in blends with poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP), where it enhances ionic conductivity by reducing crystallinity and improving solvent retention . Its low polarity and high thermal stability also make it suitable for specialized applications in coatings and solvents.

属性

IUPAC Name |

1,1,1,3,3,5,5,5-octafluoropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F8/c6-3(7,1-4(8,9)10)2-5(11,12)13/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWKTCVKCLVBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(F)(F)F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

1,1,1,3,3,5,5,5-Octafluoropentane can be synthesized through the fluorination of pentane derivatives. One common method involves the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction typically requires a high-temperature environment to facilitate the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.

化学反应分析

Types of Reactions

1,1,1,3,3,5,5,5-Octafluoropentane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be facilitated by various reagents and conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace fluorine atoms with other nucleophiles.

Electrophilic Substitution: Strong acids like sulfuric acid (H2SO4) can facilitate the substitution of fluorine atoms with electrophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce hydroxylated derivatives of this compound.

科学研究应用

1,1,1,3,3,5,5,5-Octafluoropentane has a wide range of applications in scientific research:

Chemistry: It is used as a solvent in various chemical reactions due to its inert nature and ability to dissolve a wide range of compounds.

Biology: The compound is used in biological studies to investigate the effects of fluorinated compounds on biological systems.

Medicine: It is explored for its potential use in medical imaging and as a contrast agent due to its unique physical properties.

Industry: The compound is used in the production of high-performance materials and as a heat transfer fluid in specialized applications.

作用机制

The mechanism by which 1,1,1,3,3,5,5,5-Octafluoropentane exerts its effects is primarily through its interaction with other molecules. The fluorine atoms in the compound create a highly electronegative environment, which can influence the reactivity and stability of other compounds in its vicinity. This property is exploited in various applications, such as in catalysis and material science.

相似化合物的比较

Comparison with Structurally Similar Fluorinated Compounds

Structural and Functional Group Differences

The table below highlights key differences between 1,1,1,3,3,5,5,5-Octafluoropentane and analogous fluorinated compounds:

Key Comparative Analysis

Thermal Stability and Reactivity

- This compound exhibits superior thermal stability (>300°C) due to its fully saturated backbone, making it ideal for high-temperature polymer electrolytes .

- The cyclic derivative (C₇F₁₄) has even higher thermal resistance (>400°C) owing to its rigid cycloalkane structure but is less soluble in polar solvents .

- Fluorinated alkynes (e.g., 1,1,1,4,4,5,5,5-Octafluoro-2-pentyne) are reactive toward nucleophiles and radicals, limiting their use in stable formulations but enabling synthetic versatility .

Polarity and Solubility

- The linear structure of this compound results in low polarity, making it compatible with non-polar polymers like PVdF-HFP .

- Fluorinated alcohols (e.g., 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol) exhibit higher polarity due to the -OH group, enabling use in aqueous-organic hybrid systems .

- Ketones and ethers (e.g., Perfluoro-(isopropyl-1-methyl-2-oxapentyl) ketone) balance polarity and fluorophilicity, serving as solvents for fluorinated reactants .

Application-Specific Performance

- Branched derivatives (e.g., C₉F₂₀) with multiple trifluoromethyl groups show exceptional dielectric properties but are cost-prohibitive for large-scale use .

- Fluorinated alkenes (e.g., 3,3,4,4,5,5,5-Heptafluoro-1-pentene) are pivotal in synthesizing fluoropolymers but require careful handling due to polymerization hazards .

生物活性

1,1,1,3,3,5,5,5-Octafluoropentane (also known as perfluoropentane) is a fluorinated hydrocarbon with unique chemical properties due to the presence of multiple fluorine atoms. This compound has garnered attention for its potential applications in various fields including materials science and medicine. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Molecular Formula : C5F8

- Molecular Weight : 238.06 g/mol

- Appearance : Colorless liquid

- Boiling Point : Approximately 29 °C

Biological Activity Overview

The biological activity of this compound has been primarily studied in terms of its toxicological effects and interactions with biological systems. Research indicates that this compound may exhibit both beneficial and adverse effects depending on the concentration and exposure routes.

Toxicological Studies

Recent studies have highlighted the following key findings regarding the toxicity of octafluoropentane:

Environmental Impact

The environmental implications of octafluoropentane are significant due to its persistence and potential bioaccumulation. Its high log Kow value (4.4724) suggests a tendency to accumulate in biological systems . Additionally, studies have indicated potential toxicity to aquatic organisms when released into water bodies .

Case Study 1: Pulmonary Drug Delivery

Research has explored the use of perfluorinated compounds like octafluoropentane as vehicles for drug delivery. A study demonstrated that prodrugs of nicotinic acid dissolved in octafluoropentane increased cellular NAD/NADP levels in lung cancer cells at specific concentrations. This suggests potential applications in targeted pulmonary therapies .

Case Study 2: Antibiofilm Properties

Another investigation focused on the surface grafting of octafluoropentyl methacrylate onto polyether ether ketone substrates to induce antibiofilm properties. This study highlighted the compound's ability to enhance surface characteristics that resist microbial colonization .

Research Findings Summary

The biological activity of octafluoropentane can be summarized as follows:

- Low Acute Toxicity : Demonstrates low acute toxicity with no significant adverse effects at high doses.

- Potential for Drug Delivery : Shows promise as a drug delivery vehicle due to its ability to enhance cellular uptake of lipophilic drugs.

- Environmental Concerns : Raises concerns regarding environmental persistence and bioaccumulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。